1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
Description
1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a urea-based small molecule featuring a 2-methoxyethyl group attached to one nitrogen of the urea moiety and a pyrazine-substituted piperidine ring at the other nitrogen. The compound’s structure combines hydrophilic (methoxyethyl) and heteroaromatic (pyrazine) elements, which may enhance solubility while enabling interactions with biological targets via hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-21-9-6-17-14(20)18-10-12-2-7-19(8-3-12)13-11-15-4-5-16-13/h4-5,11-12H,2-3,6-10H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOFHMHCYRFMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Synthesis of the piperidine ring: This step involves the formation of the piperidine ring, which can be done through various methods such as hydrogenation of pyridine derivatives.
Coupling of the pyrazine and piperidine rings: The two rings are then coupled using a suitable linker, such as a methylene bridge.
Introduction of the urea moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects and reported biological activities.
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Structural and Functional Insights
Substituent Effects on Solubility and Lipophilicity The 2-methoxyethyl group in the target compound and V018-0142 likely enhances aqueous solubility compared to hydrophobic substituents like biphenyl (compound 4 in ) or fluorobenzyl (compound in ). This feature is critical for oral bioavailability and tissue penetration.
Heterocyclic Moieties and Target Binding The pyrazine ring in the target compound and its fluorobenzyl analog () offers nitrogen-rich π-electron systems, enabling interactions with enzymes or receptors (e.g., kinases or GPCRs). This contrasts with pyridine in compound 4 () or triazine in compound 18 (), which may engage in distinct hydrogen-bonding networks.
Biological Activity Trends
- Urea derivatives with piperidine-pyrazine cores (target compound and ) are structurally poised for CNS or antimicrobial applications, as seen in analogs like DMPI and CDFII (), which synergize with carbapenems against MRSA.
- Compounds with triazine () or adamantyl () groups are associated with prolonged enzyme inhibition, suggesting utility in chronic diseases (e.g., atherosclerosis in ).
Biological Activity
1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, also known as N1-(2-methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazine ring, a piperidine moiety, and an oxalamide group, which may contribute to its interaction with various biological targets.
The molecular formula of this compound is C15H23N5O3, with a molecular weight of approximately 321.37 g/mol. The structure is characterized by several functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N5O3 |
| Molecular Weight | 321.37 g/mol |
| CAS Number | 1396573-91-3 |
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The presence of the pyrazine and piperidine groups suggests that the compound may modulate various biological pathways by binding to these targets.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that regulate neurotransmission or other physiological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and antitubercular research.
Antimicrobial Activity
Preliminary studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens. The pyrazine and piperidine moieties are believed to play critical roles in these interactions.
Antitubercular Activity
A series of compounds related to this structure have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Notably, some derivatives demonstrated significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), indicating promising potential as anti-tubercular agents .
Case Studies
Several studies have highlighted the biological activities associated with similar compounds:
- Study on Antidepressant Activity :
- Antioxidant Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
